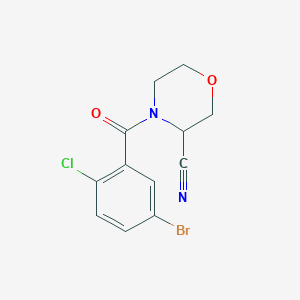

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been shown to have promising effects in various biochemical and physiological processes.

科学的研究の応用

Protective Groups in Oligoribonucleotide Synthesis

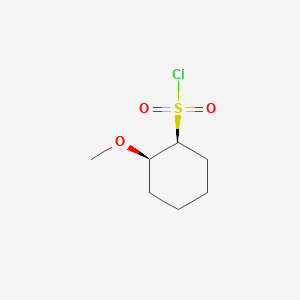

A study by Reese, Serafinowska, and Zappia (1986) discusses a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), highlighting its utility as a protective group in oligoribonucleotide synthesis. The Ctmp group shows acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This property makes it valuable for protecting 2'-hydroxy functions in the synthesis process, showcasing its potential application in nucleic acid research and drug development (Reese et al., 1986).

Inhibition of Soluble Epoxide Hydrolase

Wan et al. (2019) discuss 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. Although not the exact compound , TPPU's study emphasizes the relevance of urea derivatives in pharmacological research, particularly in inflammation and neurodegenerative diseases. The metabolism of TPPU, involving oxidation and amide hydrolysis without urea breakdown, provides insights into the pharmacokinetics and safety of such compounds (Wan et al., 2019).

Antiproliferative Activity Against Cancer

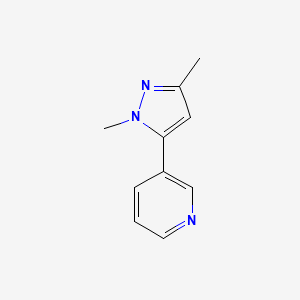

Al-Sanea et al. (2018) synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and tested them for antiproliferative activity against various cancer cell lines. This study shows the potential of urea derivatives in cancer research, indicating that specific structural modifications can enhance their efficacy against cancer cells. Compounds with certain solvent exposure moieties demonstrated broad-spectrum antiproliferative activity, highlighting the importance of chemical structure in therapeutic effectiveness (Al-Sanea et al., 2018).

Translation Initiation Inhibition for Cancer Therapy

Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which reduces cancer cell proliferation by inhibiting translation initiation. This research underscores the potential of urea derivatives in developing non-toxic, target-specific anti-cancer agents, offering a novel approach to cancer treatment (Denoyelle et al., 2012).

特性

IUPAC Name |

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFYOYLNWVQYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)

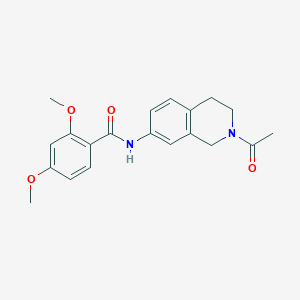

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)